molecular formula C9H7NO3 B8813580 2,3,4-Quinolinetriol CAS No. 2721-50-8

2,3,4-Quinolinetriol

Cat. No. B8813580
CAS RN: 2721-50-8
M. Wt: 177.16 g/mol
InChI Key: MJORMRFQFZHIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Quinoline and its derivatives can be synthesized through several methods. One common method involves the reaction of anilines with carbonyl compounds. For example, 2-alkynylanilines can react with ketones in the presence of a Brønsted or Lewis acid to produce functionalized quinoline derivatives .


Molecular Structure Analysis

Quinoline is made up of a fused ring structure that combines a benzene ring and a pyridine ring. The presence of the nitrogen atom in the pyridine ring makes quinoline a useful compound in many chemical transformations .


Chemical Reactions Analysis

Quinoline and its derivatives can undergo a variety of chemical reactions. For instance, they can participate in difunctionalization of alkenes, ring-opening of easily available small rings, dehydrogenative cross-coupling reactions, transition-metal catalyzed cyclizations, cycloadditions, and other cascade reactions .


Physical And Chemical Properties Analysis

Quinoline is a liquid at room temperature and has a strong odor. It is only slightly soluble in cold water, but its solubility increases in hot water and most organic solvents .

Mechanism of Action

The mechanism of action of quinoline-based compounds often involves interaction with biological targets. For example, some quinolones (a class of compounds derived from quinoline) act by inhibiting the enzymes DNA gyrase and topoisomerase IV, leading to bacterial cell death .

Safety and Hazards

Like many chemical compounds, quinoline and its derivatives should be handled with care. They can be harmful if swallowed or in contact with skin, and can cause skin and eye irritation. Moreover, some quinoline derivatives are suspected of causing genetic defects and may be carcinogenic .

properties

CAS RN

2721-50-8

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

3,4-dihydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H7NO3/c11-7-5-3-1-2-4-6(5)10-9(13)8(7)12/h1-4,12H,(H2,10,11,13)

InChI Key

MJORMRFQFZHIGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)O)O

solubility

>26.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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